molecular formula C11H13BrO B1291910 1-(4-Bromophenyl)cyclopentan-1-ol CAS No. 865204-03-1

1-(4-Bromophenyl)cyclopentan-1-ol

Cat. No.: B1291910
CAS No.: 865204-03-1
M. Wt: 241.12 g/mol
InChI Key: KXEZRQJDHKLSHF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopentan-1-ol is a chemical compound belonging to the family of cyclopentanols. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a bromophenyl group at the 1-position. This compound has a molecular formula of C11H13BrO and a molecular weight of 241.12 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopentan-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with cyclopentanone in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reduction Agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

1-(4-Bromophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation:

    Reagents: Potassium permanganate, chromium trioxide

    Conditions: Acidic or basic medium

    Products: Corresponding ketone or carboxylic acid

Reduction:

    Reagents: Sodium borohydride, lithium aluminum hydride

    Conditions: Anhydrous solvents

    Products: Corresponding alcohol

Substitution:

    Reagents: Nucleophiles such as amines, thiols

    Conditions: Solvent such as dimethylformamide or tetrahydrofuran

    Products: Substituted derivatives

Scientific Research Applications

1-(4-Bromophenyl)cyclopentan-1-ol has several scientific research applications:

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for drug development.
  • Studied for its pharmacological effects on various biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopentan-1-ol can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)cyclopentan-1-ol
  • 1-(4-Fluorophenyl)cyclopentan-1-ol
  • 1-(4-Methylphenyl)cyclopentan-1-ol

These compounds share a similar cyclopentanol structure but differ in the substituent on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity, biological activity, and physical properties. This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activity.

Properties

IUPAC Name

1-(4-bromophenyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEZRQJDHKLSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was synthesized in analogy to 1-(4-bromo-phenyl)-cyclobutanol (described in example S97) using 3 g of 1,4-dibromobenzene (12.7 mmol), 7.95 ml of a 1.6 molar solution of n-BuLi in hexane (12.7 mmol) and 1.24 ml of cyclopentanone (14.0 mmol). The isolated residue was purified by flash column chromatography (1:4 diethyl ether/pentane) to give 1.2 g of 1-(4-bromo-phenyl)-cyclopentanol (39%) as a colorless liquid.
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Synthesis routes and methods II

Procedure details

To a cold (−78° C.) solution of 1,4-dibromobenzene (33 g, 139.8 mmol) in tetrahydrofuran (200 mL) was added n-butyllithium (59.0 mL, 146.8 mmol, 2.49 M in hexane) dropwise. The viscous solution was stirred at −78° C. for 45 min, and cyclopentanone (13.6 mL, 153.8 mmol) was then added dropwise over 30 min. The resulting solution was stirred at −78° C. for 1 h and was then quenched by the addition of 0.5M HCl (200 mL) and ethyl acetate (200 mL). The layers were separated, and the organics were washed with water (1×100 mL), brine (1×100 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on SiO2 gel, eluting with 5% ethyl acetate in hexane to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.71-1.76 (m, 2H), 1.78-1.88 (m, 6H), 4.85 (s, 1H), 7.39-7.43 (m, 2H), 7.44-7.49 (m, 2H).
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